Product packaging for RO0505376(Cat. No.:)

RO0505376

Cat. No.: B1242408
M. Wt: 527.3 g/mol
InChI Key: IBAZQIKVHCLTHH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RO0505376 is a potent and selective small-molecule antagonist of the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a key cell adhesion receptor expressed on leukocytes . This compound is a valuable pharmacological tool for investigating the critical roles of α4β1 integrin in immune cell trafficking, inflammatory processes, and certain cancer pathways . By inhibiting the interaction between α4β1 integrin and its natural ligands, such as VCAM-1 and fibronectin, this compound effectively blocks the firm adhesion and arrest of leukocytes on the vascular endothelium, a fundamental step in the leukocyte migration cascade . The mechanism of action of this compound involves binding to the ligand-binding site at the α4β1 integrin interface. Structural studies indicate that it mimics an Ile/Leu-Asp motif found in native ligands, thereby competitively inhibiting the receptor's ability to engage with its physiological binding partners . This targeted inhibition makes this compound an essential compound for in vitro and in vivo studies aimed at dissecting the pathophysiological roles of α4β1 integrin and for validating it as a therapeutic target in various diseases . Key Research Applications: Inflammation Research: Used to study leukocyte extravasation in models of inflammatory and autoimmune diseases, such as multiple sclerosis, asthma, and allergic conjunctivitis . Immunology: Serves as a critical tool for probing the mechanisms of lymphocyte homing, T-cell activation, and immune cell signaling . Cancer Research: Facilitates investigations into the role of α4β1 integrin in tumor cell adhesion, transendothelial migration, and metastasis formation . Stem Cell Research: Applied in studies exploring the mobilization and retention of hematopoietic stem cells within the bone marrow niche . Disclaimer: this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product with care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19Cl2F3N2O4 B1242408 RO0505376

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H19Cl2F3N2O4

Molecular Weight

527.3 g/mol

IUPAC Name

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)pyridin-3-yl]phenyl]propanoic acid

InChI

InChI=1S/C24H19Cl2F3N2O4/c1-12-10-15(24(27,28)29)19(22(33)31(12)2)14-8-6-13(7-9-14)11-18(23(34)35)30-21(32)20-16(25)4-3-5-17(20)26/h3-10,18H,11H2,1-2H3,(H,30,32)(H,34,35)/t18-/m0/s1

InChI Key

IBAZQIKVHCLTHH-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F

Origin of Product

United States

Ro0505376 As a Chemical Probe and Antagonist of α4 Integrins

Genesis and Development of Small Molecule Integrin Antagonists

The development of integrin antagonists has evolved significantly, initially focusing on blocking the interaction between integrins and their ligands. Early efforts in targeting integrins often involved peptides or peptidomimetics that mimicked the recognition sequences found in natural ligands, such as the Arg-Gly-Asp (RGD) motif for some integrins like αvβ3 and αIIbβ3, or the LDV/IDS motifs for α4 integrins researchgate.netingentaconnect.comnih.gov.

The elucidation of integrin crystal structures, such as those for αvβ3 and αIIbβ3, provided critical insights into the ligand-binding pockets and facilitated the design of small molecule antagonists nih.govingentaconnect.com. Unlike the RGD-binding integrins which often utilize a pocket that accommodates the RGD motif, α4 integrins, particularly α4β7, have a long binding groove at the α4-β7 interface that differs in shape from RGD-binding pockets rupress.orgproteopedia.orgrupress.orgresearchgate.net. This structural difference has influenced the design strategies for α4 integrin antagonists.

Small molecule antagonists of α4 integrins have been developed, with a prominent class based on a phenylalanine moiety containing a free carboxyl group rupress.orgrupress.orgresearchgate.net. This structural feature is designed to interact with key residues and metal ions within the integrin binding site. The aim of developing small molecule antagonists is to inhibit the adhesion and migration of leukocytes by preventing the interaction of α4 integrins with their ligands like VCAM-1 and MAdCAM-1 nih.govrupress.orgrupress.org.

The development pipeline for α4 integrin antagonists includes both small molecules and antibodies. For instance, the humanized antibody natalizumab, which targets the α4 subunit, is approved for treating multiple sclerosis and Crohn's disease, highlighting the therapeutic potential of α4 integrin blockade rupress.orgrupress.org. However, the development of small molecule antagonists continues due to potential advantages in terms of administration and targeting selectivity towards specific α4 integrin heterodimers like α4β1 or α4β7 rupress.orgrupress.orgresearchgate.net.

Initial Characterization of RO0505376 as an α4 Integrin Modulator

This compound is characterized as a small molecule antagonist of α4 integrins, specifically targeting both α4β1 and α4β7 medkoo.comresearchgate.netmdpi.com. It belongs to the class of N-acylphenylalanine derivatives nih.govresearchgate.netmdpi.com. Structural studies, including crystallography and electron microscopy, have been instrumental in understanding how this compound interacts with α4 integrins, particularly α4β7 rupress.orgproteopedia.orgrupress.orgresearchgate.netproteopedia.org.

Research indicates that this compound mimics an Ile/Leu-Asp motif found in α4 ligands and exhibits a distinct orientation compared to RGD mimics rupress.orgproteopedia.orgrupress.orgresearchgate.netproteopedia.org. It binds to the metal ion-dependent adhesion site (MIDAS) within the integrin, a crucial site for ligand binding rupress.orgmedkoo.comresearchgate.net. Binding of this compound to α4β7 has been shown to affect the conformation of the integrin. Specifically, it binds to the α4β7 headpiece and, unlike some ligands, does not induce the fully open headpiece conformation typically associated with firm adhesion rupress.orgproteopedia.orgrupress.orgresearchgate.net. Instead, its binding is associated with stabilizing the integrin in a closed or intermediate conformation, which is thought to favor rolling adhesion over stable interactions rupress.orgproteopedia.orgresearchgate.netmedkoo.com. This mechanism of action, by stabilizing a closed conformation, inhibits the ability of the integrin to achieve the open, high-affinity state necessary for firm cell adhesion medkoo.com.

Crystallographic studies, such as those providing the structure of the α4β7 headpiece in complex with an antibody and this compound (PDB ID: 3v4v), have provided atomic-level details of the binding site and interactions proteopedia.orgresearchgate.netemerginginvestigators.org. These studies reveal that this compound binds within a groove at the α4-β7 interface rupress.orgproteopedia.orgrupress.orgresearchgate.netproteopedia.org. The interaction involves the metal ion at the MIDAS site, and the binding of this compound can cause a novel auxiliary residue at the MIDAS site in α4β7 to swing away, which is essential for MAdCAM-1 binding in the presence of Mg2+ rupress.orgproteopedia.orgresearchgate.net.

Initial characterization studies have focused on the ability of this compound to inhibit the adhesion of cells expressing α4 integrins to their ligands. These studies typically involve cell-based adhesion assays where the compound's ability to block the binding of α4β1 or α4β7 expressing cells to surfaces coated with VCAM-1, fibronectin, or MAdCAM-1 is measured acs.org. The potency of antagonists is often reported as an IC50 value, representing the concentration required to inhibit 50% of cell adhesion.

While specific detailed research findings and data tables for the initial characterization of this compound's inhibitory activity across various cell lines and ligands were not extensively detailed in the provided search results beyond its classification as an antagonist and its binding mechanism, the structural insights offer a fundamental understanding of its initial characterization as an α4 integrin modulator nih.govrupress.orgproteopedia.orgrupress.orgresearchgate.netmedkoo.comresearchgate.netmdpi.comproteopedia.orgresearchgate.netacs.org. The structural data, such as that from PDB ID 3v4v, serves as a key part of its initial characterization, illustrating its binding mode and interaction with the integrin heterodimer proteopedia.orgresearchgate.netemerginginvestigators.org.

Based on the available information, a generalized representation of the type of data generated during initial characterization might include IC50 values from cell adhesion assays. However, without specific numerical data points in the search results, a detailed interactive table with precise values cannot be constructed. The qualitative data indicates that this compound functions as an antagonist by interfering with ligand binding and integrin conformational changes necessary for firm adhesion rupress.orgproteopedia.orgresearchgate.netmedkoo.com.

Representative Data Type (Illustrative - Specific values not available in search results):

Integrin SubtypeLigandCell LineAssay TypeIC50 (nM)
α4β1VCAM-1Jurkat cellsAdhesion AssayData Not Specified
α4β1FibronectinJurkat cellsAdhesion AssayData Not Specified
α4β7MAdCAM-1RPMI8866 cellsAdhesion AssayData Not Specified

Molecular and Cellular Mechanisms of Ro0505376 Action

Ligand Mimicry and Specific Binding Site Interactions

RO0505376 acts as a mimetic of the Ile/Leu-Asp motif present in the natural ligands of α4 integrins medkoo.comacs.orgnih.govresearchgate.net. This mimicry allows it to bind to the same ligand-binding groove on the integrin heterodimer.

Recognition of Ile/Leu-Asp Motif and Distinct Binding Modes

This compound specifically mimics the Ile/Leu-Asp motif, a key recognition sequence for α4 integrins medkoo.comacs.orgnih.govresearchgate.net. Structural studies have shown that the binding groove at the α4–β7 interface, where this compound binds, differs in shape from the pockets that accommodate Arg-Gly-Asp motifs in other integrins nih.govresearchgate.netnih.gov. This structural difference underlies the specificity of α4 integrins for ligands containing the Ile/Leu-Asp motif over the RGD motif nih.govresearchgate.netnih.gov. This compound orients differently within the binding site compared to RGD mimics, reflecting its distinct recognition motif acs.orgnih.govresearchgate.netnih.gov.

Engagement with the Metal Ion-Dependent Adhesion Site (MIDAS) of Integrins

A critical aspect of this compound binding involves its interaction with the Metal Ion-Dependent Adhesion Site (MIDAS) located in the β subunit of the integrin nih.govmedkoo.com. The carboxylate group of this compound interacts with the MIDAS cation, typically a magnesium ion (Mg²⁺), forming hydrogen bonds with backbone atoms of residues in the β7 subunit, such as Tyr143 and Asn235 nih.gov. This interaction is fundamental to the binding of both natural ligands and small molecule antagonists like this compound to the integrin headpiece nih.govnih.gov.

Identification and Role of Auxiliary Residues in this compound Binding

Research has identified auxiliary residues near the MIDAS that play a role in ligand binding and can be influenced by the presence of this compound nih.govresearchgate.netnih.gov. For instance, a novel auxiliary residue at the MIDAS in α4β7 integrin is essential for binding to MAdCAM-1 in the presence of Mg²⁺ acs.orgnih.govresearchgate.netnih.gov. However, this residue swings away when this compound binds acs.orgnih.govresearchgate.netnih.govrupress.org. This conformational change in the auxiliary residue upon this compound binding highlights the specific interactions mediated by the small molecule antagonist and suggests a mechanism by which it can interfere with natural ligand binding acs.orgnih.govresearchgate.netnih.govrupress.org. This auxiliary MIDAS residue is found in β2, β5, and β7 integrin subunits rupress.org.

Conformational Regulation of Integrin Activation States by this compound

Integrins exist in different conformational states that correlate with their activation status and ligand-binding affinity, typically transitioning from a low-affinity closed state to a high-affinity open state nih.govresearchgate.netnih.govrupress.org. This compound influences this conformational equilibrium.

Preferential Stabilization of Closed Integrin Conformations

This compound acts as an antagonist by stabilizing the integrin in a closed or intermediate conformation, preventing it from fully transitioning to the high-affinity open state required for firm adhesion medkoo.comnih.govresearchgate.netnih.govrupress.org. Crystal structures of the α4β7 headpiece bound to this compound show the integrin in a closed conformation nih.govresearchgate.netnih.govrupress.org. This contrasts with the conformational changes induced by agonistic ligands that promote the open, high-affinity state acs.orgnih.govresearchgate.netnih.gov.

Disruption of Ligand-Induced Integrin Activation and Firm Adhesion

By stabilizing the closed conformation and interfering with the conformational changes necessary for activation, this compound disrupts the ability of natural ligands to induce firm adhesion medkoo.comnih.govresearchgate.netnih.govrupress.org. The lack of induction of the open headpiece conformation by this compound binding is crucial to its antagonistic function acs.orgnih.govresearchgate.netnih.gov. This mechanism promotes rolling adhesion rather than stable interactions, which is particularly relevant for integrins involved in leukocyte trafficking like α4β7, which mediates both rolling and firm adhesion medkoo.comnih.govresearchgate.netnih.govrupress.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9806910

Data Table: this compound Affinity to α4 Integrins

Based on available data, this compound demonstrates antagonistic activity against α4β1 and α4β7 integrins with specific inhibitory concentrations.

Integrin TargetIC₅₀ (nM)Reference
α4β132 nih.gov
α4β742 nih.gov

Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the potency of the antagonist.

Influence on Rolling Adhesion Dynamics and Leukocyte Extravasation

Leukocyte extravasation is a critical process in the inflammatory response, enabling immune cells to reach affected tissues wikipedia.orgebi.ac.ukaustinpublishinggroup.com. This process begins with leukocytes in the bloodstream establishing transient interactions with the endothelial lining of blood vessels, leading to rolling adhesion wikipedia.orgaustinpublishinggroup.comsynvivobio.com. This rolling is primarily mediated by selectins and their ligands mdpi.comwikipedia.orgsynvivobio.comresearchgate.netharvard.edu. Following rolling, chemokines activate integrins on leukocytes, increasing their affinity for endothelial ligands and leading to firm adhesion and subsequent transmigration mdpi.comnih.govaustinpublishinggroup.comresearchgate.net.

Integrins α4β1 and α4β7 are key players in both rolling and firm adhesion phases, particularly in the context of lymphocyte and monocyte trafficking nih.govmdpi.comrupress.orgrupress.org. α4β1 (also known as VLA-4) binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), while α4β7 primarily interacts with Mucosal Addressing Cell Adhesion Molecule-1 (MAdCAM-1) nih.govmdpi.comrupress.org. Notably, α4β7 is unusual among integrins for its ability to mediate both rolling and firm adhesion rupress.orgrupress.orgscilit.comresearchgate.net.

This compound functions as an antagonist of both α4β1 and α4β7 integrins nih.govmedkoo.com. Its mechanism of action involves binding to the integrin's metal ion-dependent adhesion site (MIDAS) nih.govmedkoo.com. This binding stabilizes the integrin in a closed conformation, which inhibits its ability to transition to the open, high-affinity state required for firm adhesion medkoo.comrupress.orgscilit.comresearchgate.net. By preventing this conformational change, this compound disrupts the firm adhesion step mediated by α4β1 and α4β7 integrins medkoo.com.

Research indicates that this compound mimics the Ile/Leu-Asp motif found in α4 ligands like MAdCAM-1 and VCAM-1 medkoo.comrupress.orgscilit.comresearchgate.net. Structural studies, including crystallography of the α4β7 headpiece in complex with this compound, have provided insights into its binding mode nih.govrupress.orgscilit.comresearchgate.net. The carboxylate group of this compound interacts with the MIDAS cation, forming hydrogen bonds with residues in the β7 subunit nih.gov. This interaction, along with the positioning of other parts of the molecule, contributes to stabilizing the closed conformation nih.gov.

By inhibiting the firm adhesion mediated by α4β1 and α4β7, this compound influences rolling adhesion dynamics. While selectins initiate rolling, the subsequent slowing and transition to firm adhesion are dependent on integrin activation and binding mdpi.comresearchgate.net. By blocking the firm adhesion step, this compound would likely promote continued rolling or detachment rather than stable arrest and subsequent extravasation mediated by these integrins medkoo.com. This selective mechanism suggests that this compound can modulate leukocyte trafficking by interfering with the integrin-dependent steps of the adhesion cascade medkoo.com.

Data from studies characterizing this compound show its inhibitory potency against α4β1 and α4β7 integrins.

Integrin TargetIC₅₀ (nM)
α4β132
α4β742

IC₅₀ values represent the half-maximal inhibitory concentration. nih.gov

These IC₅₀ values demonstrate that this compound is a potent antagonist for both α4β1 and α4β7 integrins at nanomolar concentrations nih.gov. This inhibitory activity directly impacts the ability of leukocytes expressing these integrins to achieve firm adhesion to endothelial ligands like VCAM-1 and MAdCAM-1, thereby influencing their rolling dynamics and ultimately reducing extravasation into tissues where these integrins and their ligands are involved in leukocyte recruitment medkoo.comrupress.org.

Structural Elucidation of Ro0505376 Integrin Complexes

X-ray Crystallographic Analysis of RO0505376 Bound to Integrin Ectodomains

X-ray crystallography has been a key technique in determining the high-resolution structures of integrin ectodomains in complex with this compound nih.govscilit.comresearchgate.netrupress.orgnih.gov. These structures provide atomic-level details of the binding interface.

High-Resolution Structures of this compound-α4β7 Integrin Headpiece Complexes

High-resolution crystal structures of the α4β7 integrin headpiece in complex with this compound have been determined, notably the structure with PDB ID 3V4V mdpi.comproteopedia.orgemerginginvestigators.orgacs.orgresearchgate.net. This structure, often in a ternary complex that can include an antibody Fab fragment like ACT-1, has been widely used to understand the binding of small molecule antagonists to α4β7 mdpi.comproteopedia.orgresearchgate.netrcsb.org. These structures show this compound binding to a site at the interface between the α4 and β7 subunits nih.govscilit.comresearchgate.netrupress.org. The binding groove for ligands in α4β7, including the site where this compound binds, is described as long and differs in shape from the pockets that bind Arg-Gly-Asp (RGD) motifs in other integrins nih.govscilit.comresearchgate.netrupress.org.

Detailed Intermolecular Interactions and Hydrogen Bonding Networks

Analysis of the crystal structures, such as 3V4V, reveals the specific interactions between this compound and the α4β7 integrin headpiece. This compound mimics an Ile/Leu-Asp motif found in natural α4 ligands nih.govscilit.comresearchgate.netrupress.orgrcsb.org. The carboxylate group of this compound interacts with the Metal Ion-Dependent Adhesion Site (MIDAS) cation, forming hydrogen bonds with backbone atoms of residues like Tyr143 and Asn235 of the β7 subunit mdpi.com. A notable observation is the behavior of a novel auxiliary residue at the MIDAS in α4β7. This residue is essential for binding to MAdCAM-1 in the presence of Mg2+ but swings away when this compound binds, possibly due to electrostatic repulsion from the ligand's carboxyl group nih.govrupress.orgnih.govrcsb.orgdntb.gov.ua. Aromatic-aromatic interactions have also been noted as vital for ligand binding in this region emerginginvestigators.org.

Comparative Structural Biochemistry with Endogenous Ligands and Therapeutic Antibodies

Comparing the binding of this compound to endogenous ligands and therapeutic antibodies highlights the unique aspects of its interaction with α4β7. Endogenous ligands for α4 integrins include MAdCAM-1, fibronectin (via the LDV motif), and VCAM-1 (via the IDS motif) mdpi.comnih.govnih.govproteopedia.org. The binding groove for immunoglobulin superfamily domains like those in MAdCAM-1 differs in shape from integrin pockets that bind RGD motifs nih.govscilit.comresearchgate.netrupress.org. This compound mimics an Ile/Leu-Asp motif in α4 ligands but orients differently from RGD mimics nih.govscilit.comresearchgate.netrupress.orgrcsb.org. Therapeutic antibodies like natalizumab and ACT-1 also target α4 integrins mdpi.comnih.govscilit.comresearchgate.netrupress.org. Natalizumab binds to the α4 subunit near the ligand-binding site, while ACT-1 binds to the β7 subunit in proximity to the ligand-binding site mdpi.com. The ternary complex of α4β7/RO0505376/Fab ACT-1 (PDB 3V4V) has been structurally characterized, providing a basis for comparing the binding sites of a small molecule antagonist and a therapeutic antibody mdpi.comproteopedia.orgresearchgate.net.

Structure Activity Relationships Sar and Medicinal Chemistry of Ro0505376

Core Chemical Scaffold: N-Acylphenylalanine Derivatives

RO0505376 belongs to a class of small molecule α4 integrin antagonists characterized by an N-acylphenylalanine core structure. mdpi.comnih.gov This core scaffold is derived from L-phenylalanine, an essential amino acid. ontosight.ai The phenylalanine backbone is modified with an N-acyl group and a substituent at the para position of the phenyl ring. ontosight.ai This N-acylphenylalanine framework serves as the basic structure upon which further chemical modifications are made to enhance potency and selectivity for α4 integrins. mdpi.comnih.gov

Role of Key Pharmacophoric Elements in Integrin Binding and Selectivity

The specific chemical groups attached to the N-acylphenylalanine core in this compound are critical for its binding affinity and selectivity towards α4 integrins.

Rational Design Strategies for Enhanced Potency and Selectivity

The development of α4 integrin antagonists like this compound has involved rational design strategies aimed at optimizing their pharmacological properties. These strategies build upon the understanding of the core scaffold and the role of key substituents in integrin binding. Initial lead compounds with moderate potency have been optimized through sequential chemical modifications to achieve higher affinity and selectivity. nih.gov The goal is to design molecules that effectively inhibit the interaction between α4 integrins and their ligands, such as VCAM-1 and MAdCAM-1, thereby blocking leukocyte adhesion and migration. nih.govuniprot.org Rational design is guided by SAR studies and, where available, structural information of integrin-ligand or integrin-antagonist complexes. nih.govrcsb.org Computational simulations and homology modeling have also been utilized to understand the binding of N-acylphenylalanine derivatives to α4 integrins, aiding in the design of improved antagonists. mdpi.com

Comparative Analysis of this compound SAR with Other Small Molecule α4 Antagonists and Peptidomimetics

This compound is part of a broader landscape of α4 integrin antagonists, including other small molecules and peptidomimetics. mdpi.comnih.gov Small molecule α4β1 integrin antagonists reported to date can be broadly classified into N-acylphenylalanine derivatives and peptides derived from the LDV or IDS recognition motifs found in natural ligands like fibronectin and VCAM-1. mdpi.comnih.gov Peptidomimetics, which are designed to mimic the structure and function of peptides while often offering improved properties like stability, also represent a class of α4 antagonists. nih.gov

Comparing the SAR of this compound with other N-acylphenylalanine derivatives reveals how modifications to the N-acyl group and the para substituent on the phenylalanine ring can influence potency and selectivity for α4β1 versus α4β7 integrins. For instance, studies on related N-benzoyl-L-biphenylalanine derivatives have shown that sequential manipulation of substituents can lead to low nanomolar dual α4β1/α4β7 antagonists. nih.gov

Compared to peptide ligands like the LDVP peptide BIO1211, small molecule antagonists like this compound offer potential advantages in terms of oral bioavailability and stability, although achieving high potency and selectivity with small molecules can be challenging. nih.gov Peptidomimetics, such as those containing β-residues, have been developed to improve the stability of peptide-based antagonists. nih.gov The binding of this compound to the α4β7 integrin has been shown to mimic the interaction of Ile/Leu-Asp motifs found in natural ligands, but with a distinct orientation compared to RGD mimics that bind to other integrins. nih.govrcsb.org This highlights the unique binding site characteristics of α4 integrins and the specific structural features required for effective antagonism.

Preclinical Research on Ro0505376 in Biological Systems

In Vitro Investigations of RO0505376 on Cell Adhesion and Migration

In vitro studies have investigated the effects of this compound on cellular adhesion and migration, processes critically regulated by integrins.

Inhibition of Leukocyte Adhesion to Endothelial Ligands

This compound has been shown to inhibit the adhesion of cells expressing α4β1 and α4β7 integrins to their respective ligands. Specifically, this compound acts as an antagonist for both α4β1 and α4β7 integrins mdpi.comresearchgate.net. Research indicates that this compound can mimic the Ile/Leu-Asp motif found in α4 ligands, binding to the integrin at a site that overlaps with the ligand binding pocket nih.govresearchgate.netacs.orgnih.gov.

Quantitative data on the inhibitory potency of this compound against α4β1 and α4β7 integrins has been reported.

Integrin TargetIC₅₀ (nM)Reference
α4β132 mdpi.comresearchgate.netresearchgate.net
α4β742 mdpi.comresearchgate.netresearchgate.net

These IC₅₀ values indicate that this compound is a potent antagonist for both integrin subtypes in in vitro assays mdpi.comresearchgate.netresearchgate.net. Studies using Jurkat cells, which express both α4β1 and LFA-1, have demonstrated that this compound, similar to the anti-α4 integrin antibody natalizumab, completely blocked Jurkat cell adhesion to immobilized VCAM-1, a ligand for α4β1 researchgate.net.

Modulation of Cell Migration and Invasion in Model Systems

Integrins, including α4β1, are involved in cell migration and invasion, processes relevant to both inflammatory responses and cancer metastasis nih.govnih.govnih.gov. While specific detailed data tables on this compound's direct effects on cell migration and invasion across various model systems are not extensively detailed in the provided snippets, the compound's mechanism of action as an integrin antagonist suggests an inhibitory effect on these processes.

Integrin antagonists, in general, are explored for their potential to inhibit cell migration and invasion by interfering with the interactions between cells and the extracellular matrix or other cells nih.govnih.gov. For instance, studies on other integrin antagonists have shown inhibition of adhesion, migration, and invasion in various cancer cell lines nih.govnih.govnih.govresearchgate.netcancerresgroup.us. Given that this compound targets α4β1, an integrin implicated in the transendothelial migration of tumor cells and metastasis nih.gov, it is mechanistically plausible that it would modulate these behaviors.

Structural analysis of this compound binding to α4β7 integrin has provided insights into its mechanism, showing that it induces an intermediate conformation of the integrin headpiece that supports rolling adhesion but lacks the induction of the open conformation necessary for firm adhesion nih.govresearchgate.netnih.gov. This modulation of integrin conformation can impact the multi-step process of leukocyte extravasation, which involves rolling, firm adhesion, and transmigration mdpi.comresearchgate.netnih.gov.

Assessment of this compound in Preclinical Animal Models of Inflammatory Diseases

The role of α4β1 and α4β7 integrins in leukocyte trafficking makes them attractive targets for inflammatory diseases mdpi.comnih.govnih.gov. Preclinical animal models are utilized to evaluate the impact of integrin antagonists on disease pathogenesis.

Evaluation of Impact on Lymphocyte Trafficking in Disease Models

α4 integrins, including α4β1 and α4β7, are critical for lymphocyte trafficking to sites of inflammation, such as the central nervous system in multiple sclerosis (MS) and the gut in inflammatory bowel diseases (IBD) mdpi.comnih.govnih.gov. Antagonists targeting these integrins are designed to reduce the infiltration of inflammatory cells into affected tissues mdpi.comnih.gov.

While specific detailed studies of this compound in animal models are not extensively described in the provided information, the preclinical characterization of a novel orally bioavailable small molecule α4β7 inhibitor (which could be this compound or a related compound from the same research effort) has been reported. This compound was evaluated in an acute pharmacodynamic assay in mice and demonstrated the ability to retain gut-trafficking lymphocytes in circulation, with effectiveness comparable to an anti-α4β7 monoclonal antibody nih.gov. This finding supports the mechanism of blocking lymphocyte homing to specific tissues.

Animal models of inflammatory diseases, such as experimental autoimmune encephalomyelitis (EAE) for MS and models of colitis for IBD, are commonly used to assess the efficacy of α4 integrin antagonists in inhibiting lymphocyte trafficking and ameliorating disease severity mdpi.comresearchgate.netrupress.orgnih.gov. The ability of this compound to antagonize α4β1 and α4β7 suggests its potential to impact lymphocyte trafficking in such models.

Functional Outcomes in Integrin-Mediated Pathophysiological Processes

Integrin-mediated adhesion and migration contribute to the pathological processes in various inflammatory conditions mdpi.comnih.govnih.gov. By inhibiting α4β1 and α4β7, this compound is expected to modulate these processes and influence functional outcomes in disease models.

For example, in allergic conjunctivitis, α4β1 integrin mediates the infiltration of inflammatory cells into the conjunctiva mdpi.comnih.gov. In asthma and sarcoidosis, this integrin participates in lymphocyte accumulation in the lung mdpi.comnih.gov. Targeting α4 integrins has shown promise in reducing inflammation in animal models of delayed-type hypersensitivity and arthritis a-star.edu.sg.

The structural basis of this compound's interaction with α4β7, revealing its impact on integrin conformation and function, provides a mechanistic explanation for how it could interfere with the adhesion cascade involved in immune cell infiltration mdpi.comnih.govnih.govresearchgate.netnih.gov. This interference with firm adhesion and transmigration steps of leukocyte extravasation is a key mechanism by which α4 integrin antagonists exert their therapeutic effects in inflammatory diseases mdpi.comresearchgate.netnih.gov.

Exploration of this compound in Other Preclinical Therapeutic Paradigms (e.g., specific cancer cell lines, mechanistic studies only)

Beyond inflammatory diseases, integrins, including α4β1, are involved in cancer progression, metastasis, and potentially even have roles in tumor protection or facilitating anti-cancer immune responses nih.govnih.govacs.orgresearchgate.netnih.gov.

Studies have indicated that α4β1 integrin is expressed on various tumor cells and its interaction with VCAM-1 can enhance transendothelial migration, contributing to metastasis nih.gov. Antagonists targeting αv integrins have shown inhibition of adhesion, migration, and proliferation in cancer cell lines nih.govnih.govcancerresgroup.us. While direct studies of this compound in specific cancer cell lines are not detailed in the provided information, its activity against α4β1 suggests potential relevance in cancer contexts where this integrin plays a role.

Mechanistic studies involving this compound have focused on its interaction with integrins at the molecular level. Crystallography and electron microscopy studies have provided insights into how this compound binds to α4β7 integrin, highlighting the specific binding groove and how the compound mimics natural ligands mdpi.comnih.govresearchgate.netnih.gov. These structural studies contribute to understanding the mechanism of integrin antagonism by small molecules like this compound.

Advanced Methodologies and Computational Approaches in Ro0505376 Research

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling techniques have been instrumental in understanding the interaction of RO0505376 with α4 integrins at an atomic level, particularly given the challenges in obtaining crystal structures for certain α4 integrins like α4β1. mdpi.comnih.gov These methods provide insights into binding poses, affinities, and the conformational changes of the integrin upon ligand binding.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand within a receptor's binding site. In the context of α4 integrins, molecular docking has been applied to study the binding of various ligands, including N-acylphenylalanine derivatives like this compound. mdpi.comnih.govacs.org For instance, molecular docking experiments using software like Autodock have been performed on homology models of α4β1 integrin to predict the binding poses of ligands. mdpi.comnih.govacs.org These studies have helped to understand how compounds like this compound interact with the binding pocket, including the coordination to the metal ion-dependent adhesion site (MIDAS) region, which is crucial for integrin function. mdpi.comnih.govacs.org Docking studies have also been used to validate homology models by comparing the predicted binding of known ligands like this compound in α4β7 with their observed interactions in crystal structures. nih.govacs.org

Molecular Dynamics Simulations to Elucidate Conformational Changes

Molecular dynamics (MD) simulations are used to study the dynamic behavior of biological molecules and their interactions over time. MD simulations can provide insights into the conformational changes that integrins undergo upon ligand binding and how these changes relate to their activation state. mdpi.complos.org While specific MD simulations focused solely on this compound binding to α4β1 are not detailed in the provided snippets, MD simulations have been used in related studies concerning α4 integrins. For example, MD simulations have been employed to equilibrate poses obtained from molecular docking and to analyze the bioactive conformations of α4β1 integrin ligands. mdpi.comnih.gov MD simulations have also been used to study the unbending and conformational changes of other integrins like αVβ3, providing a framework for understanding the dynamic processes in α4 integrins. plos.org The crystal structure of α4β7 bound to this compound has revealed that the small molecule induces a novel intermediate conformation of the α4β7 headpiece, and MD simulations could potentially further elucidate the dynamics of this conformational change. nih.govrupress.orgrcsb.orgresearchgate.netnih.govresearchgate.net

Homology Modeling for Structure-Based Drug Design

Homology modeling is a technique used to build a 3D model of a protein based on the known experimental structure of a homologous protein. This approach is particularly valuable when the crystal structure of the target protein is unavailable, as is the case for α4β1 integrin. mdpi.comresearchgate.netnih.gov Homology models of α4β1 integrin have been constructed using available crystal structures of other integrins, such as the α4 subunit from α4β7 (PDB 3V4V) and the β1 subunit from α5β1 (PDB 4WK4). mdpi.comnih.gov These models provide a structural basis for understanding ligand binding and for structure-based drug design efforts targeting α4β1. mdpi.comnih.govacs.orgmdpi.com Homology models have been validated using the binding of known ligands like this compound. nih.govacs.org The use of homology models allows researchers to visualize the potential binding site of this compound and design novel compounds with improved affinity and selectivity. mdpi.comnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that relate the chemical structure of compounds to their biological activity. By analyzing a series of compounds with known activity against α4 integrins, QSAR models can identify the key structural features that influence activity. While direct QSAR studies specifically focused on a large series of this compound analogs are not explicitly detailed in the search results, QSAR has been applied to phenylalanine derivatives and other α4 integrin ligands to understand their recognition by VLA-4 (α4β1 integrin). mdpi.comresearchgate.net These studies contribute to the rational design of new α4 integrin ligands by providing insights into the physicochemical properties and structural motifs that are important for binding and activity. mdpi.comresearchgate.netunibo.it

Future Directions and Broader Implications for α4 Integrin Antagonism

Development of Next-Generation Highly Selective α4 Integrin Antagonists

The first generation of α4 integrin antagonists, including the monoclonal antibody natalizumab, demonstrated the clinical potential of this therapeutic strategy. However, the development of small-molecule antagonists that are orally bioavailable, potent, and highly selective represents the next therapeutic frontier. nih.gov These next-generation antagonists aim to overcome the limitations associated with biologic therapies, such as immunogenicity and the need for parenteral administration.

Current small-molecule α4 integrin antagonists largely fall into two structural classes: mimics of the Leu-Asp-Val (LDV) peptide sequence found in fibronectin, and N-acylphenylalanine-based compounds, to which RO0505376 belongs. nih.gov A key challenge and focus of next-generation development is achieving high selectivity for either α4β1 or α4β7. This is crucial because the two integrins mediate distinct biological processes. While α4β1 is primarily involved in leukocyte trafficking to the central nervous system, α4β7 directs lymphocyte homing to the gut. nih.govnih.gov

Strategies to enhance selectivity are a major area of research. For peptide-based inhibitors, for instance, it has been shown that the substitution of a single carboxylate moiety can alter selectivity for α4β7 by more than 500-fold, thereby creating a potent and selective α4β1 antagonist. nih.gov Such precise molecular modifications are being explored to design antagonists with tailored therapeutic profiles, potentially offering improved efficacy and safety by targeting the specific integrin driving a particular pathology. The development of compounds like CDP323 exemplifies the ongoing efforts to bring these highly selective, orally active agents to the clinic. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a more complete picture of α4 integrin signaling and the effects of its antagonists, researchers are increasingly turning to multi-omics approaches. These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous measurement of multiple layers of biological information, providing a systems-level view of cellular processes.

Proteomic analyses of α4β1 integrin adhesion complexes have already yielded significant insights. Using techniques such as ligand affinity purification coupled with mass spectrometry, scientists have been able to catalog the proteins that associate with α4β1 upon ligand binding. nih.gov These studies have identified both core components of the adhesion complex and proteins that are recruited in a receptor-specific manner, revealing a surprising diversity in integrin signaling. For example, such analyses have highlighted the differential recruitment of proteins to adhesion complexes depending on the activation state of the integrin and the specific α subunit involved. nih.gov

The integration of these proteomic datasets with genomic and transcriptomic information from large-scale cancer databases like The Cancer Genome Atlas (TCGA) is beginning to unravel the complex role of the entire integrin family in cancer progression. nih.gov For α4 integrin antagonists like this compound, multi-omics approaches hold the key to a more comprehensive mechanistic understanding. By analyzing how these compounds alter the integrin interactome, downstream signaling pathways, and gene expression profiles, researchers can identify novel biomarkers of drug response and gain a deeper understanding of both on-target and off-target effects.

Expanding Preclinical Horizons for α4 Integrin Modulators in Emerging Disease Areas

While the role of α4 integrin in inflammatory diseases such as multiple sclerosis and inflammatory bowel disease is well-established, preclinical research is uncovering its involvement in a range of other pathologies, opening up new therapeutic avenues for α4 integrin modulators.

Cancer Metastasis: There is growing evidence that α4 integrin plays a crucial role in the metastatic spread of certain cancers. In neuroblastoma, for example, α4 expression is associated with a poor prognosis, and antagonism of the integrin has been shown to block metastasis in preclinical models. nih.gov The adhesive function of α4 integrin appears to be critical for the dissemination of neuroblastoma cells. nih.gov Its role is also being investigated in other malignancies, including breast cancer. nih.gov

Neurodegenerative Diseases: Beyond its role in the inflammatory component of multiple sclerosis, α4 integrin is being explored as a target in other neurodegenerative conditions. In a mouse model of Alzheimer's disease, treatment with anti-α4β1 integrin antibodies was found to attenuate inflammatory changes in the brain. nih.gov This suggests that modulating leukocyte trafficking into the central nervous system could be a viable therapeutic strategy for a broader range of neurodegenerative disorders.

Fibrosis: The fibrotic process, characterized by the excessive accumulation of extracellular matrix, is a hallmark of many chronic diseases. Preclinical studies have implicated α4 integrin in the pathogenesis of liver fibrosis. nih.gov Inhibition of α4 integrin has been shown to mitigate these fibrotic processes, suggesting a potential therapeutic application for α4 antagonists in this and other fibrotic conditions, such as pulmonary and renal fibrosis. nih.gov

Kidney Disease: The involvement of various integrins in the development and progression of kidney disease is an active area of research. While the specific role of α4 integrin is still being elucidated, there is evidence to suggest its participation in renal fibrosis and other kidney pathologies. researchgate.netfrontiersin.orgnih.gov Further preclinical investigation is warranted to explore the therapeutic potential of α4 integrin modulators in this complex disease area.

Q & A

Q. What are the primary biological targets of RO0505376, and what experimental evidence supports its selectivity?

this compound is a dual antagonist of α4β1 and α4β7 integrins, with IC50 values of 32 nM and 42 nM, respectively. Structural studies reveal that this compound binds to the β7 subunit’s metal ion-dependent adhesion site (MIDAS) via two NH backbone hydrogen bonds and forms π-π stacking interactions with α4 residues (Phe214, Tyr187) . Competitive binding assays and X-ray crystallography (PDB: 3V4V) are critical for validating selectivity .

Q. What methodologies are recommended for assessing this compound's inhibitory activity in vitro?

  • IC50 Determination : Use fluorescence polarization or cell adhesion assays with integrin-expressing cell lines (e.g., Jurkat T-cells) under controlled ligand conditions (e.g., VCAM-1 for α4β1) .
  • Structural Validation : Employ cryo-EM or X-ray crystallography to confirm binding interactions, particularly with β7 MIDAS and α4 residues .
  • Reproducibility : Follow guidelines for experimental rigor, including triplicate trials, standardized buffer conditions (e.g., Mn²⁺ to stabilize integrin activation), and validation with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can structural insights from the this compound/α4β7 integrin complex inform the design of more selective antagonists?

  • Targeted Mutagenesis : Residues like β7-Ser238 and α4-Tyr187 are critical for this compound binding. Introduce mutations (e.g., Ser238Ala) to assess their role in affinity and selectivity .
  • Computational Modeling : Use molecular dynamics simulations to explore conformational changes in α4β7 upon this compound binding, focusing on MIDAS flexibility and hydrophobic pocket occupancy .
  • Comparative Analysis : Contrast this compound’s binding mode with other α4β7 antagonists (e.g., vedolizumab) to identify scaffold-specific interactions .

Q. What strategies can resolve contradictions in this compound's reported efficacy across different cellular assays?

  • Variable Control : Standardize assay conditions (e.g., integrin activation state, cell type, ligand concentration) to minimize discrepancies .
  • Data Triangulation : Combine biochemical (IC50), structural (crystallography), and functional (migration/inhibition assays) data to validate mechanisms .
  • Contradiction Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design and identify overlooked variables (e.g., allosteric modulation) .

Q. How does this compound’s mechanism differ in α4β1 vs. α4β7 integrin inhibition, and what implications does this have for therapeutic targeting?

  • Mechanistic Divergence : While both integrins share the α4 subunit, β1 and β7 subunits have distinct MIDAS geometries. This compound’s trifluoromethyl group may exploit β7-specific hydrophobic pockets absent in β1 .
  • Therapeutic Implications : Prioritize β7-selective derivatives for inflammatory bowel disease (IBD) to avoid off-target effects on β1-dependent processes (e.g., cardiac development) .

Methodological Guidelines

Q. Table 1: Key Biochemical and Structural Data for RO0505377

ParameterValue/MethodReference
IC50 (α4β1)32 nM
IC50 (α4β7)42 nM
Binding Interactionsβ7-MIDAS H-bonds, α4 π-π stacking
Structural PDB ID3V4V (α4β7/RO0505376/Fab ACT-1)

Q. Table 2: Recommended Assays for this compound Studies

Assay TypeApplicationKey Considerations
X-ray CrystallographyBinding site resolutionUse Mn²⁺ to stabilize integrins
Cell Adhesion InhibitionFunctional efficacyInclude VCAM-1/MAdCAM-1 controls
SPR/BLIBinding kinetics (KD, kon/koff)Validate with inactive mutants

Ethical and Reproducibility Considerations

  • Data Transparency : Publish full experimental protocols, including buffer compositions and integrin activation states, to enable replication .
  • Literature Gaps : Prioritize studies comparing this compound with clinical-stage α4β7 inhibitors (e.g., abrilumab) to highlight mechanistic advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO0505376
Reactant of Route 2
RO0505376

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.